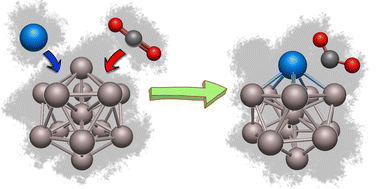Wave function analyses of scandium-doped aluminium clusters, AlnSc (n = 1–24), and their CO2 fixation abilities†
Physical Chemistry Chemical Physics Pub Date: 2023-06-22 DOI: 10.1039/D3CP01730C
Abstract
Nanoclusters represent a connection between (i) solid state systems and (ii) species in the atomic and molecular domains. Additionally, nanoclusters can also have very interesting electronic, optical and magnetic properties. For example, some aluminium clusters behave as superatoms and the doping of these clusters might strengthen their adsorption capabilities. Thus, we address herein the structural, energetic and electronic characterisation of scandium-doped aluminium clusters (AlnSc (n = 1–24)) by means of density functional theory calculations and quantum chemical topology wave function analyses. We studied the effect of Sc-doping on the structure and charge distribution by considering pure Al clusters as well. The quantum theory of atoms in molecules (QTAIM) reveals that interior Al atoms have large negative atomic charges (≈2a.u.) and hence the atoms surrounding them are considerably electron deficient. The Interacting Quantum Atoms (IQA) energy partition allowed us to establish the nature of the interaction between the Al13 superatom and the Al12Sc cluster with Al to form the complexes Al14 and Al13Sc, respectively. We also used the IQA approach to examine (i) the influence of Sc on the geometry of the AlnSc complexes along with (ii) the cooperative effects in the binding of AlnSc and Aln+1 clusters. We also exploited the QTAIM and IQA approaches to study the interaction of the electrophilic surface of the examined systems with CO2. Overall, we observe that the investigated Sc-doped Al complexes with a marked stability towards disproportionation reactions exhibit strong adsorption energies with CO2. Concomitantly, the carbon dioxide molecule is considerably distorted and destabilised, conditions which might prepare it for further chemical reactions. Altogether, this paper gives valuable insights on the tuning of the properties of metallic clusters for their design and exploitation in custom-made materials.


Recommended Literature
- [1] Experimental inelastic differential cross sections for electronic excitation in atom–atom and atom–molecule collisions
- [2] Two platinum(ii) complexes with a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand for efficient green OLEDs†
- [3] Improved continuous-observation polarimeter tube
- [4] Inside front cover
- [5] Determination of copper in composite biomaterials by capillary electrophoresis: an UV-direct method based on in situ complex formation
- [6] Dynamics on the microsecond timescale in hydrous silicates studied by solid-state 2H NMR spectroscopy†
- [7] Facile post-growth doping of nanostructured hematite photoanodes for enhanced photoelectrochemical water oxidation†
- [8] Carboxyketenes, methyleneketenes, vinylketenes, oxetanediones, ynols, and ylidic ketenes from Meldrum's acid derivatives†
- [9] Metallomics scope
- [10] Correction: POPs in Antarctic ecosystems: is climate change affecting their temporal trends?










